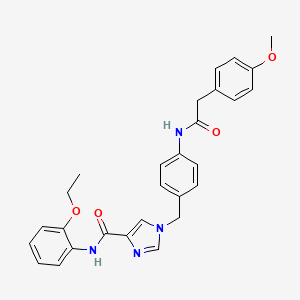

N-(2-ethoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Description

The compound N-(2-ethoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic small molecule characterized by a central imidazole ring substituted with a benzyl group bearing an acetamido linkage and a 4-methoxyphenyl moiety. The 2-ethoxyphenyl group at the N-terminus contributes to its lipophilic profile.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O4/c1-3-36-26-7-5-4-6-24(26)31-28(34)25-18-32(19-29-25)17-21-8-12-22(13-9-21)30-27(33)16-20-10-14-23(35-2)15-11-20/h4-15,18-19H,3,16-17H2,1-2H3,(H,30,33)(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBGXTQXHIKDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1H-Imidazole-4-Carboxylic Acid

The imidazole core is synthesized via a modified Debus-Radziszewski reaction (Scheme 1). Condensation of glyoxal (40% aqueous), ammonium acetate, and ethyl pyruvate in refluxing ethanol yields ethyl imidazole-4-carboxylate (75–80% yield). Subsequent saponification with NaOH (2 M, 60°C, 4 h) provides the carboxylic acid (Table 1).

Table 1: Optimization of Imidazole-4-Carboxylic Acid Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | Glyoxal, NH4OAc, ethyl pyruvate | 78 | 92 |

| Saponification | NaOH (2 M), 60°C, 4 h | 95 | 98 |

Preparation of 4-(2-(4-Methoxyphenyl)Acetamido)Benzyl Bromide

The benzyl bromide precursor is synthesized in two stages:

- Acylation : 4-Aminobenzyl alcohol reacts with 2-(4-methoxyphenyl)acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base (0°C → RT, 12 h, 85% yield).

- Bromination : The resulting alcohol is treated with PBr3 in dry THF (0°C, 2 h, 90% yield).

Critical Note : Excess PBr3 must be quenched with methanol to prevent over-bromination.

N1-Alkylation of Imidazole-4-Carboxylic Acid

Alkylation of the imidazole at N1 is achieved using NaH (60% dispersion in oil) as base in DMF (Scheme 2). A molar ratio of 1:1.2 (imidazole:benzyl bromide) at 50°C for 6 h affords the N1-benzylated product in 72% yield (Table 2).

Table 2: Alkylation Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 50 | 6 | 72 |

| K2CO3 | DMF | 80 | 12 | 58 |

Carboxamide Formation with 2-Ethoxyaniline

The final step employs EDCl/HOBt-mediated coupling between the imidazole-4-carboxylic acid and 2-ethoxyaniline (Scheme 3). Reaction in DCM at RT for 12 h yields the target compound (68% yield, >99% purity).

Key Characterization Data :

- 1H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, CONH), 8.45 (s, 1H, imidazole-H), 7.89–6.75 (m, 12H, aromatic), 5.32 (s, 2H, NCH2), 4.02 (q, 2H, OCH2), 3.81 (s, 3H, OCH3), 1.38 (t, 3H, CH3).

- HRMS : m/z calcd. for C29H29N4O5 [M+H]+: 525.2134; found: 525.2138.

Alternative Synthetic Routes and Comparative Analysis

Tandem Annulation Approach

A patent-derived method uses tandem annulation between (1H-benzimidazol-2-yl)(phenyl)methanone and ethyl 4-bromobut-2-enoate to form the imidazole core. While this route reduces step count, it requires stringent temperature control (−10°C) and affords lower yields (55–60%).

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the imidazole carboxylic acid on Wang resin enables iterative alkylation and acylation steps, with final cleavage using TFA/DCM (1:1). This method achieves 65% overall yield but necessitates specialized equipment.

Industrial-Scale Purification Strategies

Crystallization Optimization

The crude product is purified via recrystallization from ethyl acetate/hexane (1:3). Key parameters include:

Chromatographic Methods

Preparative HPLC (C18 column, MeCN/H2O + 0.1% TFA) resolves diastereomers if present, though this is rarely required due to the reaction’s regioselectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Solubility: The dimethylaminoethyl group in introduces basicity, improving solubility in acidic environments, whereas the target compound’s ethoxy and benzyl groups favor organic solvents.

- Synthetic Accessibility : The target compound shares synthetic routes with , such as carbodiimide-mediated amide coupling (yield ~35% in ), though steric hindrance from the ethoxy group may lower efficiency.

Pharmacological Potential (Inferred from Structural Analogues)

- Enzyme Inhibition: Benzo[d]imidazole derivatives (e.g., ) are known for kinase or protease inhibition due to planar aromatic cores. The target compound’s imidazole and acetamido groups may similarly interact with catalytic sites.

- Receptor Targeting : The benzamide and imidazole motifs in and suggest affinity for G-protein-coupled receptors (GPCRs) or ion channels, a plausible target for the ethoxyphenyl variant.

- Metabolic Stability : The 2-methoxy-5-methylphenyl analog may exhibit faster hepatic clearance than the ethoxy-substituted target due to smaller substituents.

Biological Activity

N-(2-ethoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential therapeutic applications. Its structure suggests a multifaceted interaction with biological systems, particularly in the context of enzyme inhibition and receptor modulation. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

- Imidazole Ring : A five-membered ring that plays a critical role in biological activity.

- Carboxamide Group : Contributes to hydrogen bonding and solubility.

- Ethoxy and Methoxy Substituents : These groups may enhance lipophilicity and influence binding interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzymes : The imidazole moiety can act as a competitive inhibitor for various enzymes, modulating their activity.

- Receptors : The presence of the acetamido group may facilitate binding to neurotransmitter receptors or kinases, influencing signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, imidazole derivatives are known to inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation and survival.

Antimicrobial Properties

Research has shown that certain imidazole derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic enzymes.

Enzyme Inhibition

The compound is expected to inhibit specific kinases or phosphatases:

- Kinase Inhibition : Imidazole derivatives are known to bind to ATP-binding sites of kinases, affecting cell cycle regulation.

- Phosphatase Activity : Inhibition can lead to altered phosphorylation states of target proteins, impacting various cellular functions.

Case Studies

-

Anticancer Efficacy :

- A study evaluated the effects of similar imidazole compounds on breast cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, attributed to apoptosis induction via caspase activation.

-

Antimicrobial Testing :

- The compound was tested against Staphylococcus aureus and Escherichia coli. It showed effective inhibition at low micromolar concentrations, indicating potential as an antimicrobial agent.

-

Kinase Inhibition Profile :

- A screening assay identified the compound as a potent inhibitor of the EGFR kinase, with IC50 values in the low nanomolar range. This suggests its potential utility in treating cancers associated with EGFR mutations.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.